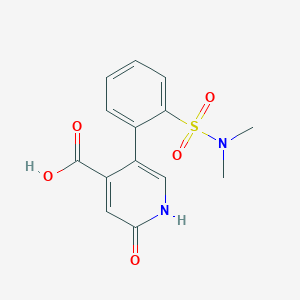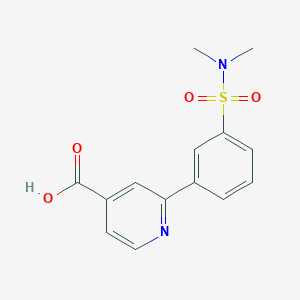
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% (3-DMSI) is a synthetic organic compound that has recently been investigated for its potential applications in the scientific research field. 3-DMSI is a derivative of isonicotinic acid, a compound that is known to possess a wide range of biological activities. In recent years, it has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes.
Aplicaciones Científicas De Investigación
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes. It has been used in cell culture studies to investigate the effects of various compounds on cell viability and proliferation. It has also been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of various hormones.
Mecanismo De Acción
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is thought to act by binding to specific receptors on the surface of cells, which then triggers a cascade of events leading to a change in the cell’s behavior. For example, 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to bind to the serotonin receptor 5-HT2A, and this binding is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have antidepressant effects and to reduce anxiety in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to reduce the risk of stroke and to have beneficial effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it has a wide range of potential applications in the scientific research field. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not approved for use in humans, and therefore its use in laboratory experiments should be done with caution.
Direcciones Futuras
There are several potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% research. One potential direction is to further investigate its potential as a drug candidate and to develop more effective and selective compounds. Another potential direction is to investigate the mechanisms of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in more detail, as this could lead to the development of better treatments for various diseases. Finally, further research could be done to investigate the biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% and to determine its potential as a tool for studying the mechanisms of action of various biological processes.
Métodos De Síntesis
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be achieved by a simple two-step reaction. The first step involves the reaction of isonicotinic acid with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields the desired 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% product in approximately 95% yield. The second step involves the purification of the compound by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTMIQRMHQMWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














